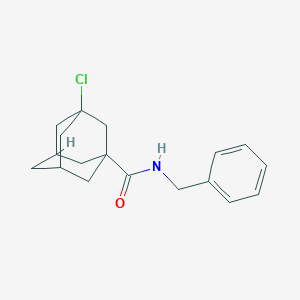![molecular formula C17H19ClO3 B4881050 1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4881050.png)
1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, GW501516. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is used in various studies to investigate its effects on metabolism, endurance, and other physiological processes.
Mechanism of Action
GW501516 works by activating the PPARδ receptor, which is involved in the regulation of metabolism and energy expenditure. Activation of this receptor leads to increased fat burning and improved glucose uptake in skeletal muscle. It also leads to an increase in the expression of genes involved in oxidative metabolism, which can improve endurance.
Biochemical and Physiological Effects:
GW501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in oxidative metabolism, which can improve endurance. It also increases fat burning and improves glucose uptake in skeletal muscle, which can improve metabolic health.
Advantages and Limitations for Lab Experiments
One advantage of using GW501516 in lab experiments is that it has been extensively studied and its effects are well understood. It is also a selective agonist of the PPARδ receptor, which means that its effects are specific and targeted. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds or processes.
Future Directions
There are several future directions for research involving GW501516. One direction is to investigate its effects on other physiological processes, such as inflammation and immune function. Another direction is to investigate its potential use as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Finally, further research is needed to fully understand the long-term effects of GW501516 on human health.
Synthesis Methods
The synthesis of GW501516 involves several steps. The first step is the preparation of 4-ethoxyphenol, which is then reacted with 3-chloropropionic acid to form 3-(4-ethoxyphenoxy)propionic acid. This acid is then reacted with 1,3-dimethyl-2-imidazolidinone to form the intermediate product, which is then reacted with 4-chlorobenzyl chloride to form the final product, 1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene.
Scientific Research Applications
GW501516 has been extensively studied in scientific research. It has been found to have several beneficial effects on metabolism, including increased fat burning, improved insulin sensitivity, and increased glucose uptake in skeletal muscle. It has also been shown to improve endurance and increase the expression of genes involved in oxidative metabolism.
properties
IUPAC Name |
1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-15-7-9-16(10-8-15)20-11-4-12-21-17-6-3-5-14(18)13-17/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEQHDWBBGQEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide](/img/structure/B4880979.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4880985.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880996.png)
![butyl 4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B4881005.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-bromo-1H-benzimidazole](/img/structure/B4881010.png)
![8-methyl-N-(4-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4881021.png)
![heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4881022.png)

![N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4881037.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4881045.png)
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4881058.png)
![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4881065.png)